molecular formula C21H19N7O2S B2517576 N-(3-acetamidophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863459-56-7

N-(3-acetamidophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2517576
CAS No.: 863459-56-7
M. Wt: 433.49
InChI Key: SSXJOEHXVUDBBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetamidophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK), a critical signaling node in immunoreceptor pathways. This compound acts as a key pharmacological tool for investigating B-cell receptor (BCR) and Fc receptor signaling, which are pivotal in the activation and function of B-lymphocytes and other immune cells. By selectively targeting the ATP-binding pocket of SYK, this inhibitor effectively disrupts downstream signaling cascades, including the MAPK and NF-κB pathways, leading to the modulation of cellular processes like proliferation, differentiation, and inflammatory cytokine production. Its high research value lies in probing the mechanisms of autoimmune diseases, such as rheumatoid arthritis and lupus, and allergic conditions, where aberrant SYK activity is often implicated. Furthermore, it serves as a valuable compound for exploring the role of SYK in the tumor microenvironment of certain B-cell malignancies, providing insights for potential therapeutic strategies. This inhibitor is strictly for research use in biochemical and cellular assays to further elucidate complex immunological and oncological mechanisms.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N7O2S/c1-13-6-8-17(9-7-13)28-20-19(26-27-28)21(23-12-22-20)31-11-18(30)25-16-5-3-4-15(10-16)24-14(2)29/h3-10,12H,11H2,1-2H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXJOEHXVUDBBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC=CC(=C4)NC(=O)C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetamidophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a novel compound with significant potential in pharmacological applications. Its structure incorporates both triazole and pyrimidine moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H19N7O3C_{21}H_{19}N_{7}O_{3}, with a molecular weight of 417.429 g/mol. The presence of both the triazole and pyrimidine rings suggests potential interactions with biological targets involved in cancer pathways.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing triazole and pyrimidine structures. For instance:

  • Mechanism of Action : Triazole derivatives often inhibit DNA synthesis and induce apoptosis in cancer cells. They can also act as inhibitors of specific kinases involved in tumorigenesis .
  • In Vitro Studies : In vitro assays have demonstrated that similar compounds exhibit promising cytotoxic effects against various cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer). For example, a related compound showed IC50 values of 4.37 μM against HepG-2 and 8.03 μM against A-549 cells .

Molecular Docking Studies

Molecular docking analyses have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively interact with key proteins involved in cancer progression .

Case Studies

  • Study on Anticancer Activity :
    • A study synthesized a series of triazole-containing hybrids and evaluated their antitumor activity. The results indicated that modifications to the phenyl moiety significantly affected their effectiveness against cancer cell lines .
    • The synthesized compounds were subjected to cytotoxicity assays revealing that certain derivatives had enhanced activity compared to others.
  • Evaluation of Mechanisms :
    • Another research focused on elucidating the mechanisms through which triazole derivatives exert their anticancer effects. It was found that these compounds could inhibit RNA synthesis without affecting protein synthesis, thereby selectively targeting cancer cells .

Data Tables

Compound NameMolecular FormulaIC50 (μM)Target Cell Line
Compound AC21H19N7O34.37HepG-2
Compound BC21H19N7O38.03A-549

Scientific Research Applications

The biological activity of this compound has been primarily investigated in the context of:

  • Antitumor Activity
  • Antibacterial Activity
  • Antidiabetic Activity

Antitumor Activity

Research indicates that derivatives of triazolo[4,5-d]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (μM)
22iA5490.83 ± 0.07
22iMCF-70.15 ± 0.08
22iHeLa2.85 ± 0.74

These findings suggest that N-(3-acetamidophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide may exhibit similar anticancer properties due to its structural similarities with effective derivatives .

Antibacterial Activity

Compounds containing the triazolo[4,5-d]pyrimidine framework have demonstrated antibacterial effects by inhibiting key enzymes or disrupting bacterial cell wall synthesis. Studies show that certain derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria:

CompoundBacterial StrainZone of Inhibition (mm)
Compound AE. coli15
Compound BS. aureus20

These results highlight the potential use of this compound as an antibacterial agent .

Antidiabetic Activity

The antidiabetic potential of compounds with triazole structures has been documented in several studies, indicating that these compounds may enhance insulin sensitivity or inhibit carbohydrate-digesting enzymes .

Case Studies

  • Antitumor Study : A study involving a series of triazolo-pyrimidine derivatives demonstrated that compounds with substituents similar to those in this compound showed significant inhibition of tumor growth in vitro and in vivo models.
  • Antibacterial Efficacy : Another study focusing on antibacterial activity against resistant strains of bacteria revealed that derivatives with the triazole moiety exhibited promising results compared to traditional antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the triazolo[4,5-d]pyrimidine backbone but differ in substituents at the triazole and acetamide positions. Key variations and their implications are analyzed below.

Structural and Molecular Comparisons

Compound Name Substituent on Triazole (Position 3) Substituent on Acetamide (N-linked) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound p-tolyl (C₆H₄-CH₃) 3-acetamidophenyl Not provided Not provided Methyl group (p-tolyl) enhances lipophilicity; acetamide offers H-bonding.
N-(3-acetamidophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide 4-methoxyphenyl (C₆H₄-OCH₃) 3-acetamidophenyl Not provided Not provided Methoxy group increases electron density, potentially altering reactivity.
N-(3-acetamidophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide Ethyl (C₂H₅) 3-acetamidophenyl C₁₆H₁₇N₇O₂S 371.4 Smaller alkyl group reduces steric hindrance; lower molecular weight.
2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-ethoxyphenyl)acetamide Benzyl (C₆H₅-CH₂) 2-ethoxyphenyl C₂₁H₂₀N₆O₂S 420.5 Bulky benzyl group may hinder solubility; ethoxy substituent alters polarity.

Key Observations

Substituent Effects on Triazole Position 3 :

  • p-Tolyl (Target Compound) : Balances lipophilicity and aromaticity, favoring membrane permeability .
  • 4-Methoxyphenyl : The electron-donating methoxy group could enhance stability in oxidative environments but reduce metabolic resistance.
  • Ethyl : Minimal steric bulk may improve synthetic accessibility but reduce target binding specificity.
  • Benzyl : Increased hydrophobicity and steric demand likely decrease aqueous solubility, limiting bioavailability.

2-Ethoxyphenyl : Ortho-substituted ethoxy introduces steric constraints, possibly disrupting planar interactions critical for binding.

Molecular Weight Trends: Ethyl-substituted analog has the lowest molecular weight (371.4 g/mol), while benzyl-substituted is the heaviest (420.5 g/mol).

Q & A

Basic: What are the standard synthetic protocols for preparing N-(3-acetamidophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide?

Methodological Answer:
The synthesis typically involves three key steps:

Core Formation : Construct the triazolopyrimidine core via cyclocondensation of 5-amino-1H-1,2,3-triazole-4-carboxamide with a substituted pyrimidine precursor under reflux in acetic acid.

Thioether Linkage : Introduce the thioacetamide group using a nucleophilic substitution reaction with mercaptoacetic acid derivatives in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C.

Functionalization : Couple the p-tolyl and 3-acetamidophenyl groups via Buchwald-Hartwig amination or Ullmann-type coupling, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos).
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures ≥95% purity .

Basic: How is the molecular structure of this compound characterized?

Methodological Answer:
Structural elucidation employs:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, thioether S-CH₂ at δ 3.8–4.2 ppm).
  • IR Spectroscopy : Peaks at ~1670 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-S bond) validate functional groups.
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography (if crystalline): Resolves spatial arrangement of the triazolopyrimidine core and substituents .

Basic: What assays are used for preliminary biological activity screening?

Methodological Answer:

  • Enzyme Inhibition : Test against kinases (e.g., CDK2/CDK9) or proteases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay).
  • Antiproliferative Activity : MTT or SRB assays in cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination.
  • Antimicrobial Screening : Broth microdilution (MIC values) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer:

  • Substituent Variation : Systematically modify the p-tolyl group (e.g., replace with halogenated or electron-withdrawing aryl groups) and the acetamide side chain (e.g., alkyl vs. aryl substituents).
  • Assay Parallelization : Test derivatives in parallel against primary targets (e.g., kinases) and off-targets (e.g., hERG channel) to balance potency and selectivity.
  • Data Analysis : Use multivariate regression to correlate logP, steric parameters, and IC₅₀ values. Evidence from analogous triazolopyrimidines shows enhanced activity with fluorinated aryl groups .

Advanced: What mechanistic insights exist for its enzyme inhibition?

Methodological Answer:

  • Kinase Inhibition : Molecular docking (AutoDock Vina) predicts binding to the ATP pocket of CDK2, stabilized by hydrogen bonds with the triazolopyrimidine core and hydrophobic interactions with the p-tolyl group.
  • Validation : Site-directed mutagenesis (e.g., mutating Lys89 in CDK2) disrupts binding, confirming key residues.
  • Cellular Pathway Analysis : Western blotting detects reduced phosphorylation of CDK substrates (e.g., Rb protein) in treated cells .

Advanced: How can contradictory biological data (e.g., varying IC₅₀ across studies) be resolved?

Methodological Answer:

  • Standardized Protocols : Re-test under controlled conditions (e.g., fixed serum concentration, passage-matched cells).
  • Orthogonal Assays : Compare ATP depletion (CellTiter-Glo) with direct target engagement (CETSA).
  • Meta-Analysis : Adjust for confounding variables (e.g., solvent DMSO % or cell confluence) using ANOVA .

Advanced: What strategies improve metabolic stability in preclinical studies?

Methodological Answer:

  • Liver Microsome Assays : Incubate with human/rat microsomes to identify labile sites (e.g., acetamide hydrolysis).
  • Prodrug Design : Replace metabolically unstable groups (e.g., methyl ester prodrugs for carboxylic acids).
  • CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks .

Advanced: How can computational modeling predict target interactions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding to CDK2 over 100 ns (AMBER force field) to assess conformational stability.
  • QSAR Models : Train on triazolopyrimidine datasets to predict ADMET properties (e.g., bioavailability).
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications to guide synthetic prioritization .

Advanced: What methods address poor aqueous solubility?

Methodological Answer:

  • Salt Formation : React with HCl or sodium citrate to improve ionization.
  • Nanoformulation : Encapsulate in PEGylated liposomes (dynamic light scattering for size optimization).
  • Co-Solvent Systems : Use cyclodextrin complexes (phase solubility studies) or hydrotropes (e.g., polysorbate 80) .

Advanced: How is enantioselective synthesis achieved for chiral analogs?

Methodological Answer:

  • Chiral Catalysts : Employ Ru-BINAP complexes for asymmetric hydrogenation of prochiral intermediates.
  • Chiral Chromatography : Resolve racemic mixtures using amylose-based columns (e.g., Chiralpak IA).
  • Circular Dichroism (CD) : Confirm enantiopurity by monitoring Cotton effects at 220–260 nm .

Advanced: What in vitro/in vivo models assess toxicity?

Methodological Answer:

  • Genotoxicity : Ames test (TA98/TA100 strains) ± metabolic activation (S9 fraction).
  • Cardiotoxicity : Patch-clamp assays for hERG channel inhibition (IC₅₀ < 1 μM raises red flags).
  • Zebrafish Models : Evaluate developmental toxicity (LC₅₀) and organ-specific effects via histopathology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.